4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Description
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 49713-47-5) is a fluorinated quinoline derivative with a molecular weight of 257.17 g/mol and the formula C₁₁H₆F₃NO₃ . Its structure features a hydroxy group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in developing antimicrobial agents and enzyme inhibitors.
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-47-5 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity arises from:
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Hydroxyl group at position 4: Participates in oxidation and substitution.
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Carboxylic acid at position 3: Enables esterification, amidation, or decarboxylation.
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Trifluoromethyl group at position 6: Electron-withdrawing effects stabilize the quinoline ring but resist direct substitution.
Condensation with Hydrazine
Reaction with hydrazine hydrate converts the carboxylic acid group into a hydrazide, forming 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide (Figure 1) . This intermediate is critical for synthesizing hydrazone derivatives.
Example Reaction:
Schiff Base Formation
The hydrazide intermediate reacts with aldehydes (e.g., pyrazole-4-carbaldehyde) under mild acidic conditions (acetic acid/ethanol) to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide derivatives .
Conditions:
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Ethanol solvent, 25°C, 1 hour.
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Catalytic acetic acid.
Substitution Reactions
The hydroxyl group undergoes substitution in the presence of POCl₃, forming 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline . Subsequent displacement with amines (e.g., aliphatic/aromatic amines) yields N-alkylated derivatives.
Mechanism:
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Chlorination: converts –OH to –Cl.
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Nucleophilic substitution: Amines replace –Cl.
Mechanistic Insights
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Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄) .
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Decarboxylation : Heating the carboxylic acid with Cu catalysts may remove CO₂, yielding 4-hydroxy-6-(trifluoromethyl)quinoline .
Structural Considerations
The trifluoromethyl group’s steric and electronic effects limit direct substitution at position 6. Reactions predominantly occur at positions 3 (carboxylic acid) and 4 (hydroxyl) .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is integral in synthesizing various pharmaceutical agents, especially those targeting bacterial infections and cancer therapies. Its unique trifluoromethyl group enhances the pharmacokinetic properties of drugs, making them more effective against pathogens and tumors .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid exhibit significant antimicrobial activity. For instance, compounds synthesized with this structure showed potent effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as future antituberculosis agents .
Fluorescent Probes
Biological Imaging
The compound's properties make it suitable for developing fluorescent probes used in biological imaging. These probes help researchers visualize cellular processes in real-time, thus enhancing the understanding of various biological mechanisms .
Analytical Chemistry
Reagent for Metal Ion Detection
In analytical chemistry, this compound is employed as a reagent to detect and quantify metal ions. This application is crucial for environmental monitoring, improving the accuracy of analyses related to pollution and metal contamination .
Material Science
Development of Advanced Materials
The compound is being explored for its potential in creating advanced materials such as coatings and polymers. Its stability and chemical resistance make it valuable in producing materials that require durability under various conditions .
Biochemical Research
Studies on Enzyme Inhibition
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. It provides insights into metabolic pathways and drug interactions, which are essential for developing new therapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Applications | Biological Activity |
|---|---|---|---|
| This compound | Structure | Drug synthesis, fluorescent probes | Antimicrobial, anticancer |
| 4-Hydroxy-6-methylquinoline-3-carboxylic acid | - | Drug synthesis | Moderate antimicrobial |
| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | - | Drug synthesis | Low antimicrobial |
| 6-Trifluoromethoxy-3-indazolecarboxylic acid | - | Material science | Unknown |
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoline-3-carboxylic acids are highly dependent on substituent positions and functional groups. Key analogues include:
Key Observations :
- Trifluoromethyl vs.
- Positional Isomerism : Moving the -CF₃ group from position 6 (parent compound) to 7 reduces similarity (score 0.77) and may affect target binding .
Antimicrobial and Enzyme Inhibition Profiles
Insights :
- The parent compound’s moderate IC₅₀ against MtrOtsA suggests it is less potent than closanthal but more active than 5-aminoindole .
- Fluoroquinolones like norfloxacin (IC₅₀ <0.1 mmol/L) exhibit superior antibacterial activity due to fluorine and cyclopropyl substitutions .
Commercial Status :
| Compound | Purity | Suppliers | Lead Time |
|---|---|---|---|
| 4-Hydroxy-6-(trifluoromethyl)-3-quinolinecarboxylic acid | ≥97% | Beijing Bailingwei, Saan Chemical | 7–14 days |
| 4-Hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylic acid | 96% | Echemi.com | Discontinued |
Biological Activity
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (TFMQCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals, agriculture, and analytical chemistry. This article explores its biological activity based on current research findings, case studies, and applications.
Chemical Structure and Properties
TFMQCA is characterized by its unique trifluoromethyl group and quinoline structure, which contribute to its biological activity. The molecular formula is , and it has been noted for its stability and reactivity in various chemical environments .
1. Antimicrobial Activity
Research indicates that TFMQCA exhibits significant antimicrobial properties. In a study focused on synthesizing new quinoline derivatives, TFMQCA demonstrated potent activity against several bacterial strains. The presence of the trifluoromethyl group enhances its efficacy, making it suitable for further modifications to improve antimicrobial performance .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 20 | 8 |
2. Cancer Treatment Potential
TFMQCA has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. By inhibiting IDO activity, TFMQCA may enhance T-cell activation and improve anti-tumor immunity . This property suggests its potential utility in cancer therapies, particularly in combination with other immunotherapeutic agents.
3. Herbicidal and Fungicidal Applications
In agrochemical research, TFMQCA has shown promise as both a herbicide and fungicide. Its ability to inhibit specific metabolic pathways in plants and fungi makes it a candidate for developing new agricultural chemicals that are effective yet environmentally friendly .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various derivatives of TFMQCA to evaluate their antimicrobial activities against multi-drug resistant strains. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .
Case Study 2: IDO Inhibition in Cancer Models
In vitro studies using cancer cell lines demonstrated that TFMQCA effectively reduced IDO levels, leading to increased levels of tryptophan and enhanced cytotoxic effects on tumor cells. This finding underscores the compound's potential role in cancer immunotherapy .
The biological activity of TFMQCA can be attributed to several mechanisms:
- Enzyme Inhibition : As an IDO inhibitor, TFMQCA modulates immune responses by altering tryptophan metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Fluorescent Properties : The compound's ability to act as a fluorescent probe aids in cellular imaging studies, providing insights into cellular processes .
Q & A
Basic: What are the key synthetic routes for 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, and how can intermediates be validated?
Methodological Answer:
The synthesis typically involves cyclization of substituted anilines with trifluoromethyl-containing precursors, followed by carboxylation. For example, analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via condensation of ethyl 3-ethoxyacrylate with fluorinated aniline derivatives under acidic conditions . Validation of intermediates can be achieved using LC-MS (e.g., m/z 366 [M+H]+) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the quinoline backbone and substituent positions (e.g., trifluoromethyl at C6, hydroxyl at C4).
- LC-MS : Validates molecular ion peaks and detects impurities (e.g., m/z 257 [M+H]+ for C₁₁H₆F₃NO₃) .
- HPLC : Quantifies purity using reverse-phase columns; gradient elution with TFA/ACN is recommended for resolving polar derivatives .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions may arise from minor structural variations (e.g., substituent position or fluorination). To address this:
- Perform dose-response assays under standardized conditions (e.g., MIC testing for antibacterial activity).
- Use molecular docking to compare binding affinities of analogs (e.g., piperazinyl vs. cyclohexyl substituents in quinolones) .
- Validate hypotheses with site-directed mutagenesis in target enzymes (e.g., DNA gyrase for fluoroquinolones) .
Advanced: What experimental strategies optimize the trifluoromethyl group’s stability during synthesis?
Methodological Answer:
- Protection-Deprotection : Use tert-butyl or benzyl groups to shield the hydroxyl moiety during harsh reactions (e.g., Friedel-Crafts acylations) .
- Low-Temperature Reactions : Conduct trifluoromethylation steps at –20°C to minimize decomposition .
- Real-Time Monitoring : Employ in-situ FTIR to track CF₃ group integrity during synthesis .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antibacterial Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
- Solubility Optimization : Prepare stock solutions in DMSO (<1% v/v) with PBS for in vitro assays .
Advanced: What mechanistic studies elucidate the role of the 4-hydroxy group in bioactivity?
Methodological Answer:
- Chelation Studies : Titrate the compound with divalent cations (Mg²⁺, Ca²⁺) and monitor UV-Vis spectral shifts to assess metal-binding capacity .
- Isosteric Replacement : Synthesize 4-methoxy or 4-amino analogs and compare activity to evaluate hydrogen-bonding contributions .
- pH-Dependent Stability : Measure degradation rates at pH 1–10 to simulate physiological environments .
Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Standardized Reaction Conditions : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to control moisture-sensitive steps .
- Batch-to-Batch Consistency : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of trifluoromethyl precursors if needed .
- Cross-Lab Validation : Share synthetic intermediates with collaborator labs for independent replication .
Advanced: What strategies mitigate conflicting spectral data (e.g., NMR vs. LC-MS) during structural confirmation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Resolve isotopic patterns to distinguish between isobaric impurities and adducts .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in the quinoline ring) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., C6-CF₃ → -CH₃, -Cl) and test for activity shifts .
- Computational Modeling : Use QSAR tools (e.g., Schrödinger’s Maestro) to predict logP, pKa, and binding energies .
- Metabolic Profiling : Incubate derivatives with liver microsomes to correlate stability with substituent hydrophobicity .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoroacetic anhydride) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
